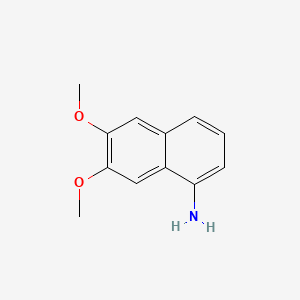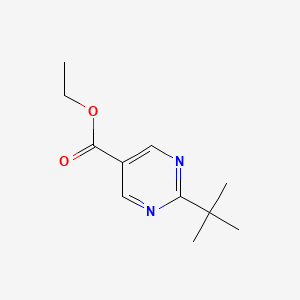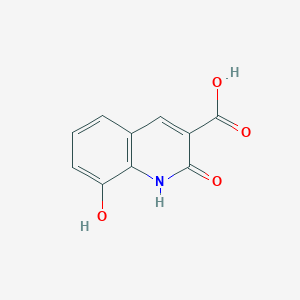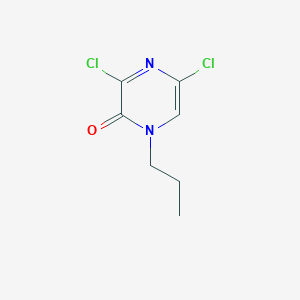
3,5-Dichloro-1-propylpyrazin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dicloro-1-propilpirazin-2(1H)-ona: es un compuesto químico que pertenece a la familia de las pirazinonas. Se caracteriza por la presencia de dos átomos de cloro en las posiciones 3 y 5, un grupo propilo en la posición 1 y un núcleo de pirazinona.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 3,5-Dicloro-1-propilpirazin-2(1H)-ona normalmente implica la cloración de un precursor de pirazinona seguida de la introducción de un grupo propilo. Un método común incluye:
Cloración: Comenzando con un compuesto de pirazinona, la cloración se lleva a cabo utilizando reactivos como cloruro de tionilo (SOCl₂) o pentacloruro de fósforo (PCl₅) en condiciones controladas para introducir átomos de cloro en las posiciones deseadas.
Alquilación: El intermedio clorado se somete entonces a una alquilación utilizando un haluro de propilo (por ejemplo, bromuro de propilo) en presencia de una base como carbonato de potasio (K₂CO₃) para introducir el grupo propilo.
Métodos de producción industrial: La producción industrial de 3,5-Dicloro-1-propilpirazin-2(1H)-ona puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimizaría para el rendimiento, la pureza y la rentabilidad, a menudo utilizando reactores de flujo continuo y sistemas automatizados para garantizar una producción constante.
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: 3,5-Dicloro-1-propilpirazin-2(1H)-ona puede sufrir reacciones de oxidación, típicamente utilizando agentes oxidantes como peróxido de hidrógeno (H₂O₂) o permanganato de potasio (KMnO₄), lo que lleva a la formación de óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio (NaBH₄) o hidruro de litio y aluminio (LiAlH₄), lo que da como resultado la formación de derivados reducidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila donde los átomos de cloro son reemplazados por otros nucleófilos como aminas o tioles.
Reactivos y condiciones comunes:
Oxidación: H₂O₂, KMnO₄, condiciones ácidas o básicas.
Reducción: NaBH₄, LiAlH₄, típicamente en disolventes anhidros.
Sustitución: Aminas, tioles, en presencia de una base o catalizador.
Productos principales:
Oxidación: Derivados oxidados del núcleo de pirazinona.
Reducción: Derivados de pirazinona reducidos.
Sustitución: Compuestos de pirazinona sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
Química: 3,5-Dicloro-1-propilpirazin-2(1H)-ona se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas. Su reactividad lo convierte en un valioso bloque de construcción en la síntesis orgánica.
Biología: En la investigación biológica, este compuesto se puede utilizar para estudiar las interacciones enzimáticas y las vías metabólicas debido a su similitud estructural con las pirazinonas que se encuentran de forma natural.
Medicina: Las aplicaciones potenciales en química medicinal incluyen el desarrollo de nuevos productos farmacéuticos. La estructura del compuesto permite modificaciones que pueden llevar al descubrimiento de nuevos fármacos con efectos terapéuticos.
Industria: En aplicaciones industriales, 3,5-Dicloro-1-propilpirazin-2(1H)-ona se puede utilizar en la producción de agroquímicos, colorantes y otros productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de 3,5-Dicloro-1-propilpirazin-2(1H)-ona depende de su aplicación específica. En química medicinal, puede interactuar con objetivos biológicos como enzimas o receptores, modulando su actividad. Los átomos de cloro y el grupo propilo pueden influir en la afinidad de unión y la especificidad del compuesto, lo que lleva a diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares:
3,5-Dicloropirazin-2(1H)-ona: Carece del grupo propilo, lo que lleva a una reactividad y aplicaciones diferentes.
1-Propilpirazin-2(1H)-ona:
3,5-Dicloro-1-metilpirazin-2(1H)-ona: Estructura similar, pero con un grupo metilo en lugar de un grupo propilo, lo que lleva a variaciones en la reactividad y las aplicaciones.
Singularidad: 3,5-Dicloro-1-propilpirazin-2(1H)-ona es único debido a la combinación de átomos de cloro y un grupo propilo, lo que confiere propiedades químicas y reactividad específicas. Esto lo convierte en un compuesto versátil para diversas aplicaciones en investigación e industria.
Propiedades
Fórmula molecular |
C7H8Cl2N2O |
|---|---|
Peso molecular |
207.05 g/mol |
Nombre IUPAC |
3,5-dichloro-1-propylpyrazin-2-one |
InChI |
InChI=1S/C7H8Cl2N2O/c1-2-3-11-4-5(8)10-6(9)7(11)12/h4H,2-3H2,1H3 |
Clave InChI |
HRAFLPIJOCDPTI-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C=C(N=C(C1=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylate](/img/structure/B11895220.png)
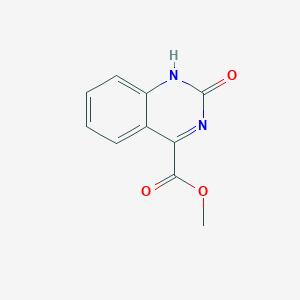
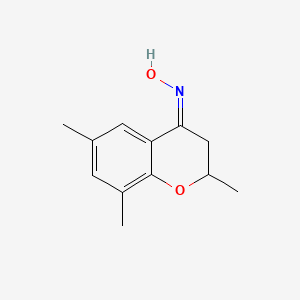
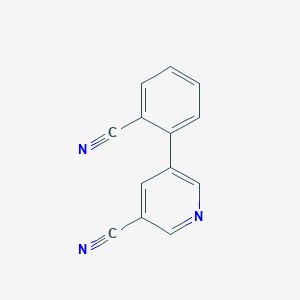
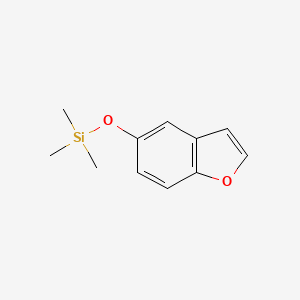
![[Dimethyl(phenyl)silyl]methyl acetate](/img/structure/B11895260.png)
![5,8,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2,4,6,10-pentaene-4-carboxylic acid](/img/structure/B11895294.png)



